molecular formula C7H5Cl2N3S B1581607 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 90662-12-7

4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B1581607
CAS No.: 90662-12-7
M. Wt: 234.11 g/mol
InChI Key: AYLKWJLSXAICBZ-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of chlorine and methylthio groups in its structure contributes to its unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with a suitable pyrrole derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The presence of chlorine and methylthio groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine is unique due to its fused pyrimidine-pyrrole structure, which imparts distinct chemical and biological properties. The combination of chlorine and methylthio groups further enhances its reactivity and potential as a pharmacological agent .

Properties

IUPAC Name

4,6-dichloro-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3S/c1-13-7-11-5(9)3-2-4(8)10-6(3)12-7/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLKWJLSXAICBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=C(N2)Cl)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60319382
Record name 4,6-DICHLORO-2-(METHYLTHIO)-7H-PYRROLO[2,3-D]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90662-12-7
Record name 90662-12-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-DICHLORO-2-(METHYLTHIO)-7H-PYRROLO[2,3-D]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine
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4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 3
4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 4
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4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 5
4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 6
4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine

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